molecular formula C6H5BrClNO B1506967 2-Bromo-6-chloro-3-methoxypyridine CAS No. 1256819-37-0

2-Bromo-6-chloro-3-methoxypyridine

Cat. No.: B1506967
CAS No.: 1256819-37-0
M. Wt: 222.47 g/mol
InChI Key: FHKDVEORVOKAON-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound is a significant intermediate in organic synthesis , suggesting it may interact with various biological targets depending on the specific context of its use.

Biochemical Pathways

It’s known to be used in suzuki–miyaura coupling reactions , which are key in forming carbon-carbon bonds in organic compounds. This suggests it may influence pathways involving the synthesis or modification of such compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-chloro-3-methoxypyridine. For instance, it’s recommended to be stored in an inert atmosphere at 2-8°C , indicating that temperature and atmospheric conditions can affect its stability. The specifics of how other environmental factors influence its action and efficacy would depend on the context of its use.

Biochemical Analysis

Biochemical Properties

2-Bromo-6-chloro-3-methoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the p38α mitogen-activated protein kinase (MAP kinase), a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . The compound acts as an inhibitor of this kinase, thereby influencing the signaling pathways involved in inflammation and other cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the p38α MAP kinase, it can reduce the production of pro-inflammatory cytokines, thereby affecting the inflammatory response in cells . Additionally, this compound may impact other cellular processes such as apoptosis, cell proliferation, and differentiation, although specific studies on these effects are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of p38α MAP kinase, inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, thereby modulating the signaling pathways involved in inflammation and other cellular responses . The compound may also interact with other enzymes and proteins, although detailed studies on these interactions are needed to fully understand its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular responses, although specific data on these effects are limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit p38α MAP kinase activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to tissues and organs. Threshold effects, where the compound’s activity changes significantly with small changes in dosage, may also be observed in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels, although specific studies on these effects are limited . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . The distribution of the compound within the body can affect its activity and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-bromo-6-chloro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKDVEORVOKAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721425
Record name 2-Bromo-6-chloro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256819-37-0
Record name 2-Bromo-6-chloro-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256819-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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